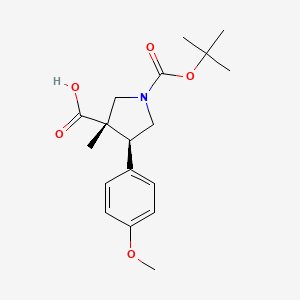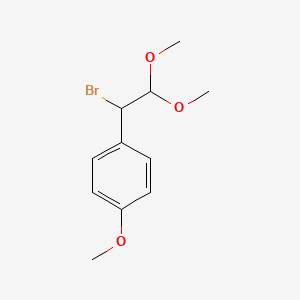
1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene typically involves the bromination of 1-(2,2-dimethoxyethyl)-4-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1-(1-Azido-2,2-dimethoxyethyl)-4-methoxybenzene or 1-(1-Thiocyanato-2,2-dimethoxyethyl)-4-methoxybenzene.
Oxidation: Formation of 1-(2,2-Dimethoxyethyl)-4-methoxybenzaldehyde or 1-(2,2-Dimethoxyethyl)-4-methoxybenzoic acid.
Reduction: Formation of 1-(2,2-Dimethoxyethyl)-4-methoxybenzene.
Scientific Research Applications
1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Chloro-2,2-dimethoxyethyl)-4-methoxybenzene: Similar structure but with a chloro group instead of a bromo group.
1-(1-Bromo-2,2-dimethoxyethyl)-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
1-(1-Bromo-2,2-dimethoxyethyl)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(1-Bromo-2,2-dimethoxyethyl)-4-methoxybenzene is unique due to the presence of both bromo and methoxy groups, which confer distinct reactivity and properties. The bromo group allows for versatile substitution reactions, while the methoxy groups enhance solubility and influence the compound’s electronic properties. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
1-(1-bromo-2,2-dimethoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-13-9-6-4-8(5-7-9)10(12)11(14-2)15-3/h4-7,10-11H,1-3H3 |
InChI Key |
VVMKVGKMWXJSAM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Oxa-7-azaspiro[2.5]octan-5-yl)methanol](/img/structure/B12997704.png)
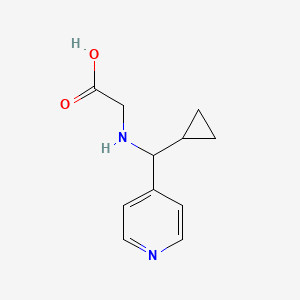
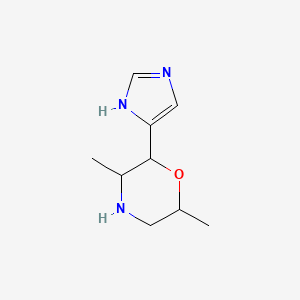
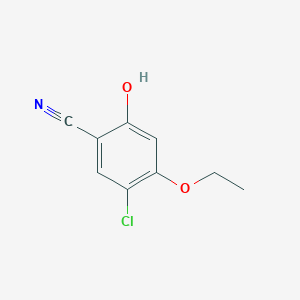

![4-Methylthieno[2,3-b]pyridin-3-amine](/img/structure/B12997722.png)


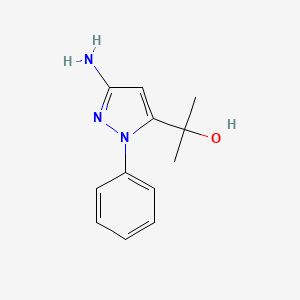

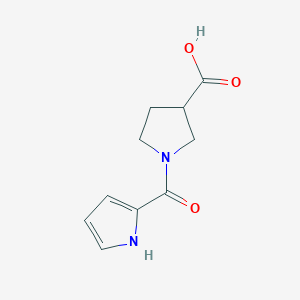

![[1,2,4]Triazolo[4,3-a]pyrazine-3-thiol](/img/structure/B12997762.png)
